Cas no 500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester)

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 化学的及び物理的性質
名前と識別子
-
- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
- (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dim
- 500731-91-9
- tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- SCHEMBL13625385
-
- インチ: InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
- InChIKey: QGKLFNQKKUKAQS-KAAYJFPCSA-N
- ほほえんだ: CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
計算された属性
- せいみつぶんしりょう: 507.27800
- どういたいしつりょう: 507.27848686g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 798
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
じっけんとくせい
- PSA: 49.69000
- LogP: 7.68350
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F601260-2mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 2mg |
$ 104.00 | 2023-09-07 | ||
TRC | F601260-5mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 5mg |
$ 127.00 | 2023-09-07 | ||
TRC | F601260-10mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 10mg |
$ 236.00 | 2023-09-07 | ||
TRC | F601260-25mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 25mg |
$569.00 | 2023-05-18 | ||
TRC | F601260-50mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 50mg |
$1005.00 | 2023-05-18 |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Esterに関する追加情報
Latest Research Insights on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9)
The compound (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9) has garnered significant attention in recent years due to its role as a key intermediate in the synthesis of fluvastatin, a widely used cholesterol-lowering drug. Fluvastatin belongs to the statin class of medications, which function as HMG-CoA reductase inhibitors, effectively reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia. The specific stereochemistry of this intermediate, (3R,5S), is crucial for the biological activity of the final drug product, making its synthesis and characterization a focal point of ongoing research.
Recent studies have explored innovative synthetic routes to produce (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester with higher yields and improved enantiomeric purity. One notable advancement involves the use of asymmetric catalysis to achieve the desired stereochemistry at the 3 and 5 positions. Researchers have reported success with chiral auxiliaries and organocatalysts, which minimize the formation of undesired stereoisomers. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have been investigated to enhance the sustainability of the production process.
Another area of research focuses on the characterization and stability of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester under various conditions. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to ensure the compound's purity and structural integrity. Stability studies have revealed that the acetonide protecting group effectively shields the sensitive hydroxy groups during synthesis, but careful control of temperature and humidity is necessary to prevent degradation.
The pharmacological implications of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester extend beyond its role as a synthetic intermediate. Recent in vitro studies have investigated its potential as a precursor for novel statin derivatives with enhanced therapeutic profiles. For instance, modifications to the tert-butyl ester moiety have been explored to improve bioavailability and reduce side effects. These efforts align with the broader trend in drug development to optimize existing therapeutics through structural refinements.
In conclusion, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester remains a compound of great interest in the pharmaceutical industry, with ongoing research aimed at refining its synthesis, ensuring its stability, and exploring its potential for derivative development. The advancements in asymmetric synthesis and green chemistry, coupled with rigorous analytical characterization, underscore the compound's importance in the production of effective and safe cholesterol-lowering medications. Future studies are expected to further elucidate its role in the development of next-generation statins.
500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester) 関連製品
- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)
- 129332-29-2(tert-Butyl Fluvastatin)
- 94061-83-3(Fluvastatin lactone)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)
- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)
- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)
- 2228509-90-6(3-5-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylpropanoic acid)
- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)
- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)



